

Application Notes and Protocols for ADX71441 Administration in Mice

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Compound of Interest		
Compound Name:	ADX71441	
Cat. No.:	B15620548	Get Quote

These application notes provide a comprehensive guide for the preclinical administration of **ADX71441** in mouse models for researchers, scientists, and drug development professionals. **ADX71441** is a novel, potent, and selective positive allosteric modulator (PAM) of the GABAB receptor, demonstrating efficacy in rodent models of anxiety, pain, overactive bladder, and alcohol use disorders.[1][2][3][4][5]

Mechanism of Action

ADX71441 is a positive allosteric modulator of the GABAB receptor.[1][2] Unlike direct agonists like baclofen, which bind to the orthosteric site, PAMs bind to a distinct allosteric site on the receptor.[6][7] This binding potentiates the effect of the endogenous ligand, gamma-aminobutyric acid (GABA), without directly activating the receptor itself.[6] This mechanism allows for a more nuanced modulation of the GABAergic system, potentially offering an improved therapeutic window compared to orthosteric agonists.[7] The GABAB receptor is a G-protein coupled receptor that, upon activation, leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels, as well as the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels. This ultimately results in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release.

The clearance of GABA from the synaptic cleft is primarily managed by GABA transporters (GATs), with GAT-1 and GAT-3 being the most prominent in the brain.[8][9][10] GAT-1 is predominantly found in neurons, while GAT-3 is mainly expressed in glial cells.[11] By



modulating the activity of the GABAB receptor, **ADX71441** can influence the overall inhibitory tone in the central nervous system, which is finely regulated by the interplay between GABA release, receptor binding, and reuptake by GATs.[10][12]

Data Presentation Table 1: Summary of ADX71441 Administration Protocols in Mice



Study Focus	Mouse Strain	Dose Range (mg/kg)	Route of Administra tion	Vehicle	Key Findings	Reference s
Alcohol Drinking (Binge-like)	C57BL/6J	3, 10, 30	p.o.	1% CMC in water	Reduced ethanol drinking without affecting water intake.	[1][2]
Alcohol Drinking (Long- term)	C57BL/6J	3, 10, 17	p.o.	1% CMC in water	Reduced ethanol intake for up to 24 hours.	[1][2]
Overactive Bladder	C57BL/6J	1, 3, 10	p.o.	1% CMC	Increased urinary latencies and reduced urinary events at 10 mg/kg.	[3][13]
Anxiety (Marble Burying Test)	Not Specified	3 (MED)	Not Specified	Not Specified	Anxiolytic- like profile.	[4]
Anxiety (Elevated Plus Maze)	Not Specified	3 (MED)	Not Specified	Not Specified	Anxiolytic- like profile.	[4]
Visceral Pain (Acetic Acid-	Not Specified	Not Specified	Not Specified	Not Specified	Reduced pain-associated behaviors.	[4]



induced Writhing)						
Locomotor Activity	Not Specified	10	Not Specified	Not Specified	Reduced locomotor activity after a single dose.	[4]
Body Temperatur e	Not Specified	10 (MED)	Not Specified	Not Specified	Reduced body temperatur e.	[4]

Minimum Effective Dose (MED) p.o. (per os) - oral administration

Experimental Protocols

Protocol 1: Evaluation of ADX71441 on Binge-Like Alcohol Drinking in Mice

This protocol is adapted from studies investigating the effect of **ADX71441** on ethanol consumption in a "Drinking-in-the-Dark" (DID) model.[1][2]

- 1. Animals:
- Male C57BL/6J mice.
- 2. Materials:
- ADX71441
- Vehicle: 1% Carboxymethylcellulose (CMC) in water
- 20% ethanol solution (v/v) in tap water
- · Drinking bottles



- Animal scale
- Oral gavage needles
- 3. Procedure:
- Habituation: House mice individually and habituate them to the experimental procedures, including handling and mock gavage.
- DID Procedure: For three consecutive days, starting 3 hours into the dark cycle, replace the water bottle with a bottle containing 20% ethanol for a 2-4 hour period.
- Drug Administration: On the fourth day, 30 minutes prior to the ethanol access period, administer **ADX71441** (3, 10, or 30 mg/kg) or vehicle via oral gavage.[2]
- Data Collection: Measure the volume of ethanol and water consumed at various time points (e.g., 1, 2, and 4 hours) after the start of the access period.[2] Calculate ethanol intake in g/kg of body weight.
- 4. Outcome Measures:
- Ethanol intake (g/kg)
- Water intake (ml)
- Ethanol preference (%)

Protocol 2: Assessment of ADX71441 in a Model of Overactive Bladder in Mice

This protocol is based on a study evaluating the effects of **ADX71441** on urinary parameters in mice.[3][13]

- 1. Animals:
- Male C57BL/6J mice.
- 2. Materials:



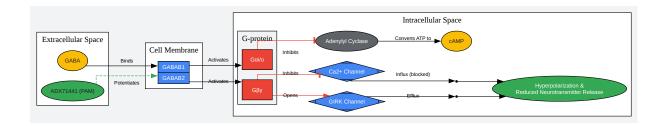
ADX71441

• Vehicle: 1% CMC

- Furosemide
- · Micturition chambers
- Oral gavage needles
- 3. Procedure:
- Drug Administration: Administer ADX71441 (1, 3, or 10 mg/kg) or vehicle orally (p.o.).[3][13]
- Overhydration: Following drug administration, overhydrate the mice with water.
- Diuresis Induction: Challenge the mice with furosemide to induce diuresis.
- Micturition Monitoring: Place the mice in micturition chambers and monitor urinary parameters.
- 4. Outcome Measures:
- Urinary latency (time to first urination)
- · Number of urinary events
- Total urinary volume
- Average urinary volume per event

Mandatory Visualization

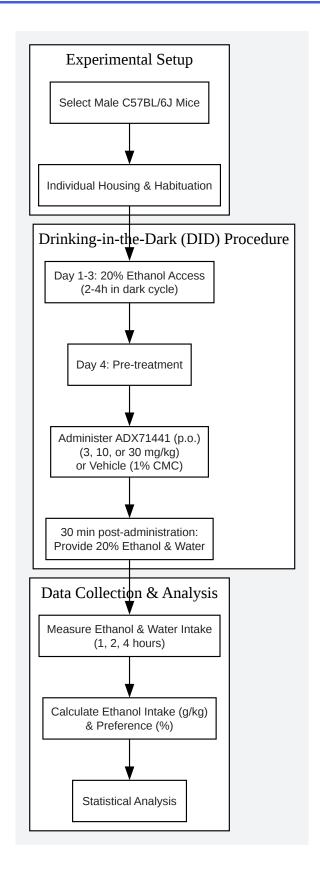




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Caption: **ADX71441** enhances GABA-mediated signaling at the GABAB receptor.





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Caption: Workflow for evaluating ADX71441 in a mouse model of binge drinking.



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